2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C16H19NO3. This compound is characterized by the presence of an ethoxyphenyl group, an aminomethyl group, and a methoxyphenol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and dyes.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methoxyphenyl)amino]methyl}-6-methoxyphenol
- 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol
- 2-{[(4-Methoxyanilino)methyl]phenol}
Uniqueness
2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(4-ethoxyanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H19NO3/c1-3-20-14-9-7-13(8-10-14)17-11-12-5-4-6-15(19-2)16(12)18/h4-10,17-18H,3,11H2,1-2H3 |
InChI Key |
VHDNEGKWFDJPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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